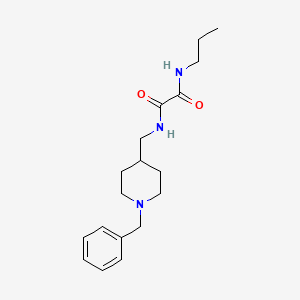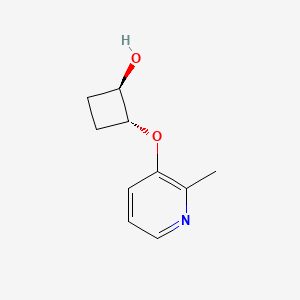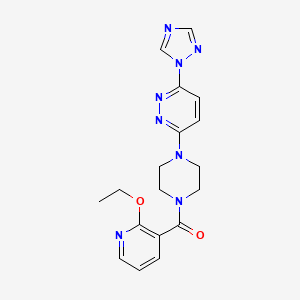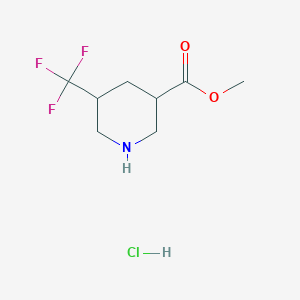
N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, have been found to target acetylcholinesterase .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide variety of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide in lab experiments has several advantages and limitations. Some of the advantages include:
1. Potent inhibition: this compound is a potent inhibitor of serine proteases, making it a valuable tool in studying their function.
2. Irreversible inhibition: this compound forms a covalent bond with the active site of serine proteases, leading to irreversible inhibition, which can be advantageous in some experimental settings.
3. High purity: The synthesis method for this compound has been optimized to produce high yields of the compound with high purity.
Some of the limitations of using this compound in lab experiments include:
1. Non-specific inhibition: this compound can inhibit multiple serine proteases, making it difficult to study the function of a specific enzyme.
2. Toxicity: this compound has been shown to be toxic to cells at high concentrations, which can limit its use in some experimental settings.
3. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it challenging to use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide in scientific research. Some of these include:
1. Drug development: this compound has shown promise as a lead compound in the development of new drugs that target serine proteases.
2. Disease research: this compound can be used to study the role of serine proteases in various diseases, including cancer, inflammation, and thrombosis.
3. Proteomics: this compound can be used in proteomics research to identify and characterize serine proteases and their substrates.
In conclusion, this compound is a potent inhibitor of serine proteases with significant potential in scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. This compound has been extensively studied for its inhibitory effects on serine proteases and has been used in various scientific research applications, including drug discovery, enzyme kinetics, and proteomics. Its mechanism of action involves irreversible covalent modification of the active site of serine proteases. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide involves the reaction of oxalyl chloride with N-benzyl-N-propylglycine in the presence of triethylamine. The resulting product is then treated with diazomethane to form the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide has been extensively studied for its inhibitory effects on serine proteases. It has been shown to be a potent inhibitor of trypsin, chymotrypsin, and elastase, among others. This compound has been used in various scientific research applications, including:
1. Drug discovery: this compound has been used as a lead compound in the development of new drugs that target serine proteases.
2. Enzyme kinetics: this compound has been used to study the kinetics of serine proteases and their inhibitors.
3. Proteomics: this compound has been used in proteomics research to identify and characterize serine proteases and their substrates.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N1-((1-benzylpiperidin-4-yl)methyl)-N2-propyloxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and modulating muscarinic receptors. This leads to increased acetylcholine levels, which can improve cognitive function and memory. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate protein kinase C, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound interacts with muscarinic receptors, modulating their activity and influencing neurotransmission. These interactions lead to changes in gene expression and enzyme activity, contributing to the compound’s overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Over time, the compound’s effects on cellular function may diminish as it degrades. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels. At high doses, it can cause toxic or adverse effects, such as neurotoxicity and changes in behavior. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, the adverse effects outweigh the benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by organic cation transporters and bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be found in the cytoplasm, where it interacts with enzymes and receptors. It can also localize to the nucleus, influencing gene expression and other nuclear processes. Post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles, affecting its overall function and activity .
Propiedades
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-10-19-17(22)18(23)20-13-15-8-11-21(12-9-15)14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMLXLNLHNLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2621376.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2621379.png)


![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)
![allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2621386.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2621391.png)
